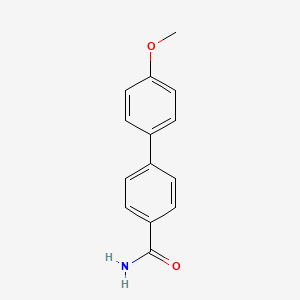

4-(4-Methoxyphenyl)benzamide

描述

Contextualizing the Benzamide (B126) Scaffold in Chemical and Biological Research

The benzamide scaffold, a structural motif characterized by a benzene (B151609) ring attached to an amide functional group, is a cornerstone in the fields of medicinal chemistry and drug discovery. evitachem.comontosight.ai This framework's versatility allows for extensive chemical modification, enabling the synthesis of vast libraries of derivatives with diverse physicochemical properties. publish.csiro.au The inherent stability of the amide bond, combined with the potential for varied substitutions on the aromatic ring, makes the benzamide moiety a privileged structure in the design of biologically active molecules.

Benzamide derivatives are recognized for a wide spectrum of pharmacological activities. researchgate.net Research has consistently demonstrated their potential as anticancer, anti-inflammatory, antibacterial, antifungal, and antioxidant agents. ontosight.airesearchgate.net The ability of the benzamide structure to interact with a variety of biological targets, such as enzymes and receptors, underpins its frequent use in the development of novel therapeutic agents. publish.csiro.ausmolecule.com For instance, different substituted benzamides have been investigated as inhibitors of crucial enzymes like cyclooxygenase-2 (COX-2) and c-Met kinase, which are implicated in tumor progression. researchgate.net Furthermore, the scaffold is integral to the development of small-molecule inhibitors targeting the PD-1/PD-L1 protein-protein interaction, a key pathway in cancer immunotherapy. acs.orgnih.gov

Scope and Significance of Academic Inquiry into 4-(4-Methoxyphenyl)benzamide and Its Derivatives

Within the broader class of benzamides, this compound serves as a significant parent compound for the synthesis and investigation of novel derivatives. The presence of the methoxyphenyl group influences the molecule's electronic properties, solubility, and potential for intermolecular interactions, making it a valuable template for chemical exploration. Academic inquiry has focused on synthesizing derivatives by modifying various parts of the parent structure and evaluating their biological activities.

These investigations have yielded compounds with a range of potential applications, from oncology to dermatology. The research highlights how specific structural modifications to the this compound core can lead to compounds with targeted biological effects. For example, the introduction of heterocyclic rings, additional methoxy (B1213986) groups, or bulky substituents has been shown to modulate activity. evitachem.com

Research Findings on this compound Derivatives

The following table summarizes the findings from various studies on derivatives of this compound, showcasing the diverse biological activities achieved through chemical modification.

| Derivative Name | Modification | Investigated Activity | Key Findings |

| 2,6-dimethoxy-N-(4-methoxyphenyl)benzamide (DMPB) | Addition of a second methoxy group on the benzoyl ring. | Skin depigmentation | Showed significant depigmentation on UVB-induced hyperpigmentation; did not inhibit tyrosinase but activated dopachrome (B613829) tautomerase. nih.gov |

| 2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(4-methoxyphenyl)benzamide | Addition of a dicyano-imidazole group to the benzoyl ring. | Anticancer | Showed cytotoxic activity against cancer cell lines. nih.gov |

| 4-Chloro-N-(4-methoxyphenyl)benzamide | Substitution of a hydrogen with a chlorine atom on the benzoyl ring. | Analgesic (COX-1 inhibition) | Identified as a COX-1 inhibitor. chemicalbook.com |

| 4-(indolin-1-ylmethyl)-N-(4-methoxyphenyl)benzamide | Addition of an indolinylmethyl group. | Anticancer, Anti-inflammatory, Neurological | Investigated for a range of potential therapeutic applications. ontosight.ai |

| N-[(Z)-2-(4-Methoxyphenyl)vinyl]benzamide | Modification of the amide linkage. | Anti-inflammatory | Isolated from Zanthoxylum myriacanthum var. pubescens but showed no significant anti-inflammatory activity in the tested assay. researchgate.net |

Synthesis and Characterization Data for Selected Derivatives

Detailed synthetic and characterization data are crucial for reproducibility and further research. The table below provides examples for a specific imidazole-based derivative.

| Compound Name | Yield | Melting Point (°C) | Molecular Ion [M+H⁺] |

| 2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(4-methoxyphenyl)benzamide | 82% | 262–265 | 344 |

Data sourced from a study on new imidazole-based N-phenylbenzamide derivatives as potential anticancer agents. nih.gov

The academic inquiry into this compound and its analogues demonstrates a vibrant area of research. The parent compound acts as a versatile scaffold, enabling the generation of diverse molecules with tailored biological functions. These studies contribute valuable structure-activity relationship (SAR) insights, guiding the future design of more potent and specific agents for a variety of scientific applications.

Structure

3D Structure

属性

分子式 |

C14H13NO2 |

|---|---|

分子量 |

227.26 g/mol |

IUPAC 名称 |

4-(4-methoxyphenyl)benzamide |

InChI |

InChI=1S/C14H13NO2/c1-17-13-8-6-11(7-9-13)10-2-4-12(5-3-10)14(15)16/h2-9H,1H3,(H2,15,16) |

InChI 键 |

DJRRMMDKXKYHCL-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to 4-(4-Methoxyphenyl)benzamide and Related Analogues

A common and well-established method for synthesizing this compound is through the formation of an amide bond via condensation reactions. This typically involves the reaction of a carboxylic acid or its derivative with an amine.

One widely reported method involves the conversion of benzoic acid derivatives into their corresponding amides using acyl chloride intermediates. For instance, 4-methoxybenzoic acid can be reacted with thionyl chloride (SOCl₂) to form 4-methoxybenzoyl chloride. This is followed by amidation with 4-methoxyaniline to yield N-(4-methoxyphenyl)benzamide. The crude product is then purified through washing and recrystallization.

Similarly, 4-(1-cyanocyclopentyl)benzoic acid can be reacted with thionyl chloride and subsequently with 4-methoxyaniline to produce 4-(1-cyanocyclopentyl)-N-(4-methoxyphenyl)-benzamide. prepchem.com

Another approach involves a one-pot reaction of isatoic anhydride (B1165640) with p-anisidine (B42471) in water, which upon heating, precipitates the product 2-amino-N-(4-methoxy-phenyl)-benzamide with a high yield. chemicalbook.com

Coupling agents are also frequently employed to facilitate amide bond formation. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) can be used to couple 4-methoxybenzoic acid with appropriate amines. evitachem.com A novel imidazolium (B1220033) salt-supported Mukaiyama reagent has also been developed as an efficient coupling agent for amide bond formation, yielding N-(4-methoxyphenyl)benzamide in high purity. rsc.org Additionally, a metal-free method using TBAF·3H2O as a promoter has been developed for the synthesis of amides from aldehydes and hydroxylamines. acs.org

The following table summarizes various condensation reaction conditions for the synthesis of this compound and its analogues.

| Reactants | Reagents/Catalysts | Solvent | Conditions | Product | Yield (%) | Reference |

| 4-Methoxybenzoic acid, 4-Methoxyaniline | Thionyl chloride | Dichloroethane, THF | Reflux, Room Temperature | N-(4-Methoxyphenyl)benzamide | Not specified | |

| 4-(1-Cyanocyclopentyl)benzoic acid, 4-Methoxyaniline | Thionyl chloride | Not specified | Not specified | 4-(1-Cyanocyclopentyl)-N-(4-methoxyphenyl)-benzamide | Not specified | prepchem.com |

| Isatoic anhydride, p-Anisidine | Water | Water | 80°C | 2-Amino-N-(4-methoxy-phenyl)-benzamide | 99 | chemicalbook.com |

| 4-Methoxybenzoic acid, Suitable amine | DCC, DMAP | Not specified | Not specified | 4-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide | Not specified | evitachem.com |

| Benzoic acid, 4-Methoxyaniline | Imidazolium salt-supported Mukaiyama reagent, NEt3 | THF | Reflux | N-(4-Methoxyphenyl)benzamide | 95 | rsc.org |

| Benzaldehyde, N-(4-methoxyphenyl)hydroxylamine | TBAF·3H2O, KOH | CH3CN | Room Temperature | N-(4-Methoxyphenyl)benzamide | 82 | acs.org |

| Benzoic acid, 4-Methoxyaniline | Diatomite earth@IL/ZrCl4 | Toluene | Ultrasonic irradiation | N-(4-Methoxyphenyl)benzamide | Not specified | researchgate.net |

Coupling reactions are another cornerstone in the synthesis of benzamides, including this compound. These reactions often involve the use of a metal catalyst to form new carbon-carbon or carbon-nitrogen bonds.

For example, the synthesis of N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide, a precursor for more complex benzimidazole (B57391) derivatives, is achieved by coupling 3-nitro-4-(propylamino)benzoic acid with p-anisidine. mdpi.com This reaction utilizes N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) as a coupling agent in the presence of N-Methylmorpholine (NMM) base in a DMF medium. mdpi.com

Microwave-assisted N-C cross-coupling reactions using a copper(I) iodide (CuI) catalyst have been shown to improve the efficiency of N-(4-methoxyphenyl)benzamide synthesis. This method offers controlled conditions (60–80°C, 30–60 min) and can lead to higher yields.

The Suzuki coupling, a palladium-catalyzed cross-coupling reaction, can be used to functionalize benzamide (B126) derivatives. For instance, N-(2-bromo-4-hydroxy-3-methoxy-phenyl)benzamide can be coupled with 2-furanboronic acid in the presence of a palladium catalyst to yield a biaryl product. pku.edu.cn Similarly, the Chan-Lam C-O coupling, mediated by copper acetate, can be used to form diaryl ethers from the same benzamide derivative and para-tolylboronic acid. pku.edu.cn

The following table provides examples of coupling reactions used in the synthesis of benzamide derivatives.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

| 3-Nitro-4-(propylamino)benzoic acid | p-Anisidine | HBTU, NMM | N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide | mdpi.com |

| Amine | Carboxylic acid | CuI | N-(4-Methoxyphenyl)benzamide | |

| N-(2-bromo-4-hydroxy-3-methoxy-phenyl)benzamide | 2-Furanboronic acid | Pd(PPh3)2Cl2, K2CO3 | Biaryl product | pku.edu.cn |

| N-(2-bromo-4-hydroxy-3-methoxy-phenyl)benzamide | para-Tolylboronic acid | Copper acetate | Diaryl ether | pku.edu.cn |

Advanced Synthetic Approaches for Substituted Benzamide Derivatives

Regioselective functionalization allows for the specific modification of a particular position on the aromatic ring of benzamide derivatives. This is crucial for creating compounds with desired chemical and biological properties.

One strategy involves the use of directing groups in C-H functionalization chemistry. rsc.org Amide functional groups can act as weak-coordinating directing groups. rsc.org For instance, Ni(II)-catalyzed halogenation of benzamides using N-halosuccinimides (NXS) as the halogenating agent and triflic acid (TfOH) as an additive allows for regioselective halogenation. rsc.org Palladium(II) salts can also be used for the regioselective ortho C-H bromination and iodination of aliphatic arylacetamide derivatives. rsc.org

Ruthenium-catalyzed ortho-arylation of substituted N-alkyl benzamides with aromatic boronic acids has also been reported, providing a route to fluorenones. acs.org Furthermore, an umpolung method has been developed for the para-C-H functionalization of arylhydroxylamines to produce para-functionalized anilides with excellent selectivity. pku.edu.cn

A notable example is the 'one-pot' reductive cyclization of N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide with 3,4-dimethoxybenzaldehyde. mdpi.comsemanticscholar.org This reaction uses sodium dithionite (B78146) as a reductive cyclizing agent in a DMSO solvent to produce 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide. mdpi.comsemanticscholar.org This method has been highlighted for its efficiency in creating benzimidazole derivatives. semanticscholar.orgresearchgate.net

Similarly, a one-pot synthesis of quinazolinone and benzamide derivatives can be achieved by reacting 2-aminobenzamide (B116534) with aromatic benzoyl chlorides under solvent-free conditions using a nano solid acid catalyst. orientjchem.org A general method for the one-pot reductive alkylation of secondary amides has also been developed, involving amide activation followed by organocerium reagent addition and reduction. acs.org

Transamidation reactions, which involve the conversion of one amide into another, are valuable for synthesizing specific amides. researchgate.net These reactions can be performed under various conditions.

A metal-free transamidation of primary amides can be achieved using trimethylsilyl (B98337) chloride (TMSCl) as an activator in an NMP solvent. researchgate.net Another catalyst-free approach involves carrying out the reaction under melt conditions, which is particularly effective for weakly nucleophilic aromatic amines. researchgate.net

Nickel-catalyzed transamidation has been successfully used for the ring-opening of N-acyl lactams. researchgate.net Additionally, imidazolium chloride has been reported as an efficient promoter for the transamidation of primary amines. mdpi.com The use of N-Cbz amides in transamidation reactions with different amines at room temperature in the presence of DBU has also been demonstrated. researchgate.net Furthermore, Al2O3 has been shown to be a reusable catalyst for the transamidation of secondary amides with amines. rsc.org

PhIO-Mediated Oxidation Routes for Benzamide Derivatives

The use of hypervalent iodine reagents, particularly iodosobenzene (B1197198) diacetate (PhI(OAc)₂) and iodosobenzene (PhIO), has become a significant strategy in the synthesis of complex organic molecules. These reagents function as powerful oxidants under mild conditions, offering an alternative to metal-based oxidants. mdpi.commdpi.com While direct PhIO-mediated synthesis of this compound is not extensively detailed, the methodology has been successfully applied to structurally related aryloxybenzamides to generate hydroxylated derivatives. mdpi.comnih.gov

A notable application involves the PhIO-mediated oxidation of 2-aryloxybenzamides to produce 2-(4-hydroxyphenoxy)benzamide derivatives. mdpi.comnih.gov This process is typically conducted in trifluoroacetic acid (TFA) at room temperature. The proposed mechanism suggests that the substrate is first oxidized by PhIO, leading to an oxonium intermediate. nih.gov An intramolecular nucleophilic attack from the amide nitrogen forms a six-membered ring intermediate, which then eliminates iodobenzene. nih.gov Finally, deprotonation yields the target hydroxylated product. nih.gov This metal-free method is valued for its mild conditions and broad applicability. nih.gov

The general conditions for such transformations highlight the versatility of hypervalent iodine reagents in modifying benzamide scaffolds.

Table 1: Representative Conditions for PhIO-Mediated Oxidation of Benzamide Derivatives

| Parameter | Condition | Source |

|---|---|---|

| Oxidant | Iodosobenzene (PhIO) | nih.gov |

| Solvent | Trifluoroacetic Acid (TFA) | nih.gov |

| Temperature | Room Temperature | nih.gov |

| Substrate:Oxidant Ratio | 1:2 | nih.gov |

| Key Feature | Metal-free reaction | nih.gov |

This oxidative strategy underscores a potential route for the functionalization of the biphenyl (B1667301) system in this compound, particularly for introducing hydroxyl groups, which are valuable for further derivatization.

Chemical Reactivity and Derivative Generation

Electrophilic Aromatic Substitution Reactions

The aromatic rings of this compound are susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying aromatic systems. smolecule.com The reactivity of the two phenyl rings is influenced by the nature of the substituents they carry. The phenyl ring derived from the anisole (B1667542) moiety is activated by the electron-donating methoxy (B1213986) (-OCH₃) group, which directs incoming electrophiles primarily to the ortho and para positions relative to itself. The other phenyl ring is deactivated by the electron-withdrawing benzamide group (-CONH-Ar).

Therefore, electrophilic attack is expected to occur preferentially on the methoxy-substituted ring. Common EAS reactions include:

Halogenation: Introduction of halogen atoms (e.g., Br₂, Cl₂) in the presence of a Lewis acid. evitachem.com

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. evitachem.com

These reactions allow for the introduction of new functional groups that can be used as handles for further synthetic transformations. smolecule.com

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents | Predicted Major Product Position | Source |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | ortho to the methoxy group | evitachem.com |

| Halogenation | Br₂, Lewis Acid | ortho to the methoxy group | evitachem.com |

Oxidation and Reduction Transformations of Functional Groups

The functional groups present in this compound—the methoxy ether and the amide—can undergo various oxidation and reduction reactions to yield new derivatives. evitachem.com

Oxidation: The methoxy group (-OCH₃) is susceptible to oxidation under strong oxidizing conditions, which can lead to its conversion into a hydroxyl group (-OH) through demethylation. evitachem.com This transformation is significant as it unmasks a phenolic functionality, which can alter the compound's properties and provide a site for further reactions. Reagents like potassium permanganate (B83412) (KMnO₄) can be employed for such oxidations. evitachem.com

Reduction: The amide carbonyl group (C=O) is generally resistant to reduction but can be reduced to a methylene (B1212753) group (-CH₂-) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). smolecule.comevitachem.com This converts the benzamide into a secondary amine, fundamentally altering the core structure.

Table 3: Summary of Oxidation and Reduction Reactions

| Transformation | Functional Group | Reagent Example | Product Functional Group | Source |

|---|---|---|---|---|

| Oxidation | Methoxy (-OCH₃) | Potassium Permanganate (KMnO₄) | Hydroxyl (-OH) | evitachem.com |

| Reduction | Amide Carbonyl (C=O) | Lithium Aluminum Hydride (LiAlH₄) | Methylene (-CH₂-) | smolecule.comevitachem.com |

Diversification of Amide Linkages for Structural Variation

The amide bond is a robust functional group, but it can be chemically modified to create structural analogs. researchgate.net Diversification strategies for the amide linkage in this compound primarily involve hydrolysis or substitution reactions at the amide nitrogen.

Hydrolysis: Under strong acidic or basic conditions, the amide bond can be cleaved through hydrolysis to yield 4-(4-methoxyphenyl)benzoic acid and ammonia (B1221849) (or the corresponding amine if the nitrogen were substituted). This reaction effectively breaks down the molecule into its constituent carboxylic acid and amine components, which can be useful for structural analysis or as a starting point for re-synthesis with different partners.

N-Substitution: While the parent compound has an unsubstituted amide (-CONH₂), related N-substituted benzamides are common. smolecule.com In principle, the amide nitrogen of this compound could be subjected to reactions like N-alkylation or N-arylation, though this typically requires initial deprotonation with a strong base due to the low nucleophilicity of the amide nitrogen. These modifications are crucial in medicinal chemistry for tuning the pharmacological properties of a lead compound. researchgate.net

These transformations highlight the chemical versatility of the amide group, allowing for the generation of a library of structurally related compounds for various research applications. researchgate.net

Molecular Structure and Conformation Studies

Crystallographic Investigations

Crystallographic studies are fundamental in determining the precise three-dimensional arrangement of atoms within a crystalline solid. For benzamide (B126) derivatives, these analyses provide critical insights into molecular conformation, bond parameters, and the non-covalent interactions that govern crystal packing.

Single-Crystal X-ray Diffraction Analyses of Benzamide Derivatives

Single-crystal X-ray diffraction is the definitive method for elucidating the solid-state structure of molecules. The analysis of N-(4-methoxyphenyl)benzamide, also referred to as MOP, at a temperature of 173 K, reveals its crystallographic parameters and conformational details. iucr.org The compound crystallizes in the monoclinic system with the space group P2₁/c, and there are four molecules within the unit cell. iucr.orgiucr.org

For comparative purposes, the crystallographic data of a closely related isomer, 4-methoxy-N-phenylbenzamide, is also informative. This compound crystallizes in the triclinic system. nih.gov The detailed parameters for both compounds are presented in the table below.

| Parameter | N-(4-Methoxyphenyl)benzamide (MOP) iucr.orgiucr.org | 4-Methoxy-N-phenylbenzamide nih.gov |

|---|---|---|

| Chemical Formula | C₁₄H₁₃NO₂ | C₁₄H₁₃NO₂ |

| Formula Weight (g/mol) | 227.26 | 227.25 |

| Temperature (K) | 173 | 296 |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | Pī |

| a (Å) | 26.783(2) | 5.308(3) |

| b (Å) | - | 7.709(4) |

| c (Å) | - | 14.109(7) |

| α (°) | 90 | 96.911(8) |

| β (°) | - | 99.210(8) |

| γ (°) | 90 | 90.511(9) |

| Volume (ų) | - | 565.5(5) |

| Z | 4 | 2 |

Intermolecular Interactions and Crystal Packing Architectures

The stability of the crystal lattice is determined by a complex network of intermolecular interactions. In benzamide derivatives, hydrogen bonding is a primary directional force that guides molecular self-assembly.

N–H⋯O Hydrogen Bonds: The most significant interaction in the crystal packing of benzamides is the hydrogen bond between the amide N–H group (donor) and the carbonyl oxygen (O=C) of an adjacent molecule (acceptor). This interaction is consistently observed across this class of compounds. In the crystal structure of N-(4-methoxyphenyl)benzamide, these N–H⋯O hydrogen bonds are a crucial factor in stabilizing the crystal packing. iucr.org Similarly, in 4-methoxy-N-phenylbenzamide, molecules are linked by these inter-amide N–H⋯O hydrogen bonds, forming C(4) chains that propagate through the crystal. nih.gov Studies on other related structures, such as 2-bromo-N-(4-methoxyphenyl)benzamide, also confirm the presence of N–H⋯O hydrogen bonds that define the supramolecular architecture. jst.go.jp

C–H⋯π Interactions: Interactions involving the electron-rich π-systems of the aromatic rings are also observed. The C–H groups can act as weak donors to the face of a phenyl ring. In some related sulfonamide structures, C–H⋯π interactions link hydrogen-bonded chains into more complex two-dimensional layers. researchgate.net

Spectroscopic Characterization in Structural Elucidation

Spectroscopic techniques are essential for confirming the molecular structure of a compound and analyzing its conformational properties in different states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule. The ¹H and ¹³C NMR spectra of N-(4-methoxyphenyl)benzamide provide characteristic signals that confirm its structure.

In the ¹H NMR spectrum, distinct signals are observed for the protons of the two aromatic rings, the amide proton (N-H), and the methoxy (B1213986) group protons (-OCH₃). The aromatic protons typically appear as a series of multiplets in the range of δ 6.8-8.0 ppm. The amide proton usually presents as a broad singlet, and the methoxy protons give a sharp singlet at a higher field.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) is particularly noteworthy, appearing at a downfield chemical shift (typically δ 165-170 ppm). The aromatic carbons resonate in the δ 110-140 ppm region, with those attached to the oxygen and nitrogen atoms showing characteristic shifts. The methoxy carbon (-OCH₃) appears at a higher field, typically around δ 55 ppm.

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | ~7.86 | Aromatic H (Benzoyl) |

| ¹H | ~7.79 | Amide N-H |

| ¹H | ~7.55-7.45 | Aromatic H |

| ¹H | ~6.91 | Aromatic H (Methoxyphenyl) |

| ¹H | ~3.81 | Methoxy (-OCH₃) |

| ¹³C | ~165.8 | Carbonyl (C=O) |

| ¹³C | ~156.6 | Aromatic C-O |

| ¹³C | ~134.9 | Aromatic C (ipso, Benzoyl) |

| ¹³C | ~131.7 | Aromatic C-H |

| ¹³C | ~131.2 | Aromatic C (ipso, Methoxyphenyl) |

| ¹³C | ~128.7 | Aromatic C-H |

| ¹³C | ~127.1 | Aromatic C-H |

| ¹³C | ~122.3 | Aromatic C-H |

| ¹³C | ~114.2 | Aromatic C-H |

| ¹³C | ~55.4 | Methoxy (-OCH₃) |

Note: The chemical shifts are approximate and based on data from related literature.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 4-(4-Methoxyphenyl)benzamide shows several characteristic absorption bands that correspond to the vibrational modes of its functional groups.

The most prominent features in the IR spectrum of a secondary amide are the N–H and C=O stretching vibrations. The N–H stretch typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration, often referred to as the Amide I band, is very intense and is observed in the 1630-1680 cm⁻¹ range. The N–H bending vibration (Amide II band) is found around 1510-1550 cm⁻¹.

Other significant absorptions include the C-O-C stretching of the methoxy group and the C=C stretching vibrations of the aromatic rings.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3300-3400 | N–H Stretch | Amide |

| ~3050-3100 | Aromatic C–H Stretch | Aromatic Ring |

| ~2850-2960 | Aliphatic C–H Stretch | Methoxy (-OCH₃) |

| ~1640-1660 | C=O Stretch (Amide I) | Amide |

| ~1590-1610 | C=C Stretch | Aromatic Ring |

| ~1510-1540 | N–H Bend (Amide II) | Amide |

| ~1240-1260 | Asymmetric C–O–C Stretch | Aryl Ether |

| ~1020-1040 | Symmetric C–O–C Stretch | Aryl Ether |

Note: Frequencies are approximate and based on typical values for the functional groups present.

Structure Activity Relationship Sar Studies

Elucidation of Substituent Effects on Biological Activity

The nature and position of substituents on the aromatic rings of the benzamide (B126) core are primary determinants of the compound's pharmacological profile. Electron-donating and electron-withdrawing groups, as well as their placement, can dramatically alter the molecule's properties.

The methoxy (B1213986) (-OCH3) group is a prevalent substituent in many drug molecules, valued for its ability to influence ligand-target binding, physicochemical properties, and metabolic stability nih.gov. Its effects are highly dependent on its position and number on the benzamide scaffold.

Research into benzamide-isoquinoline derivatives as ligands for sigma receptors has demonstrated the profound impact of the methoxy group's placement. The presence of an electron-donating methoxy group was found to increase affinity for the sigma-2 (σ2) receptor nih.gov. Specifically, the addition of a methoxy group at the para-position of the benzamide phenyl ring resulted in a 631-fold improvement in selectivity for the σ2 receptor over the σ1 receptor nih.gov. This highlights the para-position as a highly sensitive site for manipulating receptor subtype selectivity. In contrast, an electron-withdrawing nitro group in the same position decreased σ2 affinity, underscoring the importance of the methoxy group's electron-donating nature nih.gov.

Studies on other classes of compounds, such as chalcones, further reinforce the principle that the position of the methoxy group is critical. The NLO (nonlinear optical) response, an electronic property, was found to be highest when the methoxy group was placed in the para-position of a phenyl ring compared to the ortho or meta positions researchgate.net. While not a direct measure of pharmacological activity, this demonstrates the significant electronic influence exerted by a para-methoxy substituent.

The introduction of halogens (e.g., fluorine, chlorine, bromine, iodine) and other substituents to the aromatic rings is a common strategy to modulate the efficacy of benzamide derivatives.

In a study of 4-hydroxy/amino-3-methoxyphenyl acetamide (B32628) derivatives as Transient Receptor Potential Vanilloid 1 (TRPV1) agonists, halogenation of the aromatic ring was shown to shift the functional activity towards antagonism. nih.gov. The extent of this shift was dependent on the size of the halogen, following the trend I > Br > Cl nih.gov. This suggests a significant steric component to the interaction with the receptor. Furthermore, the position of the halogen was also critical, with substitution at the 5-position resulting in greater antagonism than at the 6-position nih.gov.

Other research has shown that substitutions can have varied effects depending on the biological target. For instance, in the development of benzamides as inhibitors of Mycobacterium tuberculosis QcrB, it was found that the presence of either electron-donating groups like methoxy or electron-accepting groups like fluorine did not significantly affect the activity against the bacterium acs.org. In the context of anti-HBV agents, the derivative N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide was identified as a potent inhibitor, demonstrating that a chlorine substituent is compatible with high efficacy in this particular scaffold nih.gov.

Substituents that are not directly involved in binding to a biological target can still exert significant influence on a molecule's activity through remote effects. These effects can alter the geometry and electronic properties of the core structure, thereby modulating its reactivity and intermolecular interactions nih.govresearcher.life.

Studies have shown that the geometry and reactivity of an amide scaffold can be substantially modulated by remote substituent effects nih.govresearcher.life. There is a strong correlation between the electron-donating ability of a remote substituent and the distortion of the amide bond nih.gov. This distortion can, in turn, affect the rate of chemical reactions and the nature of non-covalent interactions with a target protein. For example, the rate-limiting step in certain reaction cascades involving amides was found to be dependent on the nature of the remote substituent nih.gov. This principle indicates that even substituents distant from the primary pharmacophore can fine-tune the molecular interactions necessary for biological activity.

Modulation of Binding Affinity and Potency

Chemical modifications to the 4-(4-Methoxyphenyl)benzamide scaffold are a key strategy for optimizing binding affinity and potency towards specific enzymes and receptors.

A direct correlation between chemical structure and inhibitory activity is evident in studies of various benzamide derivatives. As previously mentioned, research on sigma receptor ligands provided a clear example of how substituent choice and position modulate binding affinity. The introduction of an electron-donating para-methoxy group significantly enhanced σ2 receptor affinity and selectivity, whereas an electron-withdrawing para-nitro group was detrimental nih.gov.

The table below, based on data from benzamide-isoquinoline derivatives, illustrates the impact of substituents on sigma receptor binding affinity (Ki) nih.gov.

| Compound | Substituent on Benzamide Ring | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1/σ2) |

| 5f | 3,4-dimethoxy | 2.5 | 11.2 | 0.22 |

| 5e | 3,4,5-trimethoxy (para to linker) | 1578 | 2.5 | 631.2 |

| 5g | 3-methoxy-4-nitro | 1.1 | 185 | 0.006 |

Similarly, in the development of benzamide-hydroxypyridinone hybrids as Monoamine oxidase B (MAO-B) inhibitors, SAR studies revealed that substitutions on the benzene (B151609) ring influenced potency. Compounds with bulky alkoxy groups or benzyloxy groups at the para-position of the benzene ring generally exhibited good activity nih.gov. The compound designated 8g , featuring a 4-benzyloxy substitution, emerged as a potent and selective MAO-B inhibitor with an IC50 of 68.4 nM nih.gov.

Molecular recognition by a biological target is governed by a combination of steric and electronic factors. The size, shape, and volume of the ligand (steric factors) must be complementary to the binding site. Simultaneously, the distribution of charge and the electrostatic potential of the molecule (electronic factors) dictate the strength and nature of intermolecular interactions like hydrogen bonds and van der Waals forces.

The importance of electronic factors is clearly demonstrated by the enhanced σ2 receptor selectivity conferred by the electron-donating para-methoxy group in benzamide-isoquinoline derivatives nih.gov. The methoxy group's ability to donate electron density likely modifies the electrostatic potential of the molecule to favor interaction with the σ2 receptor binding pocket.

Mechanistic Investigations of Biological Activities

Enzyme and Receptor Interaction Profiling

The interaction of 4-(4-Methoxyphenyl)benzamide derivatives with various enzymes has been characterized to understand their inhibitory potential and mechanisms of action.

Inhibition Kinetics and Binding Site Characterization

Research has focused on the inhibitory effects of compounds structurally related to this compound against several key enzymes.

h-NTPDases: Derivatives of this compound have been synthesized and evaluated as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). Specifically, compounds like N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide and 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide were found to reduce the activity of h-NTPDase2, with IC50 values in the sub-micromolar range. rsc.orgrsc.org The inhibitory effect on h-NTPDase2 is partly attributed to the presence of the methoxy (B1213986) group on the phenyl ring. rsc.org Molecular docking studies of potent inhibitors have revealed significant interactions with amino acid residues within the catalytic sites of h-NTPDase homology models. rsc.orgresearchgate.net

Tyrosinase: While direct inhibitory data for this compound is limited, derivatives have been explored as tyrosinase inhibitors. researchgate.net Tyrosinase is a key enzyme in melanin biosynthesis, making its inhibitors valuable for cosmetic and therapeutic applications. nih.gov Kinetic analyses of various inhibitors have identified competitive, non-competitive, and mixed-type inhibition mechanisms against this enzyme. nih.govnih.govmdpi.commdpi.com For instance, 4,4'-dihydroxybiphenyl acts as a competitive inhibitor of tyrosinase. nih.gov

Acetylcholinesterase (AChE): The inhibition of acetylcholinesterase is a primary strategy for treating Alzheimer's disease. nih.govnih.govepa.govmdpi.com Studies on N-phenyl benzamide (B126) derivatives have identified compounds with significant inhibitory potency. For example, a derivative, 4-(1,3-dioxoisoindolin-2-yl)-N-(3-methoxyphenyl)benzamide, exhibited an IC50 value of 1.1 ± 0.25 µM against AChE. nih.gov Kinetic studies on related inhibitors have shown both competitive and non-competitive modes of action. nih.govsemanticscholar.org

β-Secretase (BACE1) and GSK-3β: Glycogen synthase kinase-3β (GSK-3β) is a recognized therapeutic target for various pathologies, including Alzheimer's disease and cancer. mdpi.comsemanticscholar.orgmdpi.com While direct kinetic data for this compound is not specified, the broader class of benzamide derivatives has been investigated. Oxazole-4-carboxamide inhibitors, for instance, can engage with both active and inactive forms of GSK-3β and modulate its function in neuronal cells. nih.gov The inhibition of GSK-3β can activate Wnt signaling, a crucial pathway for bone formation. nih.gov

Inhibitory Activity of this compound Derivatives

| Derivative Name | Target Enzyme | IC50 Value (µM) |

| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | h-NTPDase2 | Sub-micromolar |

| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | h-NTPDase2 | 0.29 ± 0.07 |

| 4-(1,3-Dioxoisoindolin-2-yl)-N-(3-methoxyphenyl)benzamide | Acetylcholinesterase | 1.1 ± 0.25 |

Modulation of Enzyme Activity and Conformational Changes

The binding of inhibitors can induce conformational changes in enzymes, thereby modulating their activity. Molecular dynamics simulations of some tyrosinase inhibitors have shown that binding can cause a conformational shift in the active site, leading to inhibition. mdpi.com Similarly, for acetylcholinesterase, inhibitor binding can lead to conformational changes that block the active site gorge. nih.gov

Cellular Pathway Elucidation

Investigations at the cellular level have shed light on how these compounds influence fundamental processes such as apoptosis, transcription factor activity, and glucose metabolism.

Apoptosis Induction Pathways

N-substituted benzamides have been shown to induce apoptosis, or programmed cell death, in cancer cell lines. The mechanism often involves the mitochondrial pathway. nih.gov

Caspase-Dependent Mechanisms: Studies on related N-substituted benzamides, such as declopramide, have demonstrated that these compounds can induce the release of cytochrome c from mitochondria into the cytosol. nih.gov This event triggers the activation of caspase-9, a key initiator caspase in the intrinsic apoptosis pathway. nih.govmdpi.com The subsequent activation of effector caspases, like caspase-3, leads to the execution of the apoptotic program. nih.govmdpi.com The induction of apoptosis by these benzamides has been shown to be significantly reduced by pan-caspase inhibitors, confirming the caspase-dependent nature of this process. nih.gov

Modulation of Transcription Factor Activity

Nuclear Factor-κB (NF-κB): Certain N-substituted benzamides have been identified as potent inhibitors of NF-κB activation. nih.gov This inhibition can occur through mechanisms such as preventing the breakdown of the inhibitory protein IκBβ. The ability to inhibit NF-κB, a key regulator of inflammation and cell survival, suggests a potential anti-inflammatory role for these compounds. nih.gov

Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ): A dimethoxy derivative of this compound, known as DMPB, has been shown to increase the transcriptional activity of PPAR-γ. ingentaconnect.com PPAR-γ is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and insulin (B600854) sensitivity. researchgate.netnih.govnih.gov Activation of PPAR-γ is a key mechanism for improving glucose and lipid uptake. researchgate.netresearchgate.net

Glucose Uptake Enhancement Mechanisms

A derivative, 2,5-dimethoxy(4-methoxyphenyl)benzamide (DMPB), has demonstrated potent anti-diabetic effects by enhancing glucose uptake in muscle cells. ingentaconnect.comnih.gov

AMPK, ACC, and AKT Activation: The mechanism for enhanced glucose uptake involves the activation of key signaling proteins. DMPB was found to increase the phosphorylation, and thus activation, of AMP-activated protein kinase (AMPK), Acetyl-CoA carboxylase (ACC), and Akt (also known as Protein Kinase B). ingentaconnect.comnih.gov AMPK is a central energy sensor that, when activated, promotes glucose uptake and fatty acid oxidation. researchgate.netnih.govnih.gov The activation of Akt, an insulin-dependent signaling molecule, further contributes to the influx of glucose into cells. ingentaconnect.com This simultaneous activation of AMPK and Akt signaling pathways leads to the translocation of the glucose transporter GLUT4 to the cell membrane, facilitating increased glucose transport into muscle and fat cells. ingentaconnect.commdpi.comnih.gov

Cellular Effects of this compound Derivatives

| Derivative Name | Cellular Pathway | Key Molecular Effect |

| Declopramide | Apoptosis | Cytochrome c release, Caspase-9 activation |

| Declopramide | Transcription Factor Modulation | Inhibition of NF-κB activation |

| 2,5-dimethoxy(4-methoxyphenyl)benzamide (DMPB) | Transcription Factor Modulation | Increased PPAR-γ transcriptional activity |

| 2,5-dimethoxy(4-methoxyphenyl)benzamide (DMPB) | Glucose Uptake | Increased phosphorylation of AMPK, ACC, and AKT |

Adipogenesis Suppression Pathways

While direct studies on this compound are limited, research on its derivative, 3,5-Dimethoxy-(4-methoxyphenyl)benzamide (DMPB), provides valuable information on the potential pathways for adipogenesis suppression. Adipogenesis is the process of cell differentiation by which pre-adipocytes become mature fat cells. The suppression of this process is a key target in anti-obesity research.

Studies on DMPB have shown that it can effectively suppress the differentiation of 3T3-L1 pre-adipocyte cells into mature adipocytes. nih.govptfarm.pl The proposed mechanisms for this action involve the modulation of key regulators of fat metabolism. Specifically, DMPB has been observed to reduce the protein expression of two critical enzymes involved in fatty acid synthesis: fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC). nih.govptfarm.pl FAS is a multi-enzyme protein that catalyzes the synthesis of long-chain fatty acids, a fundamental component of stored fat. nih.govnih.govpatsnap.com ACC is responsible for the carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid synthesis. By downregulating these enzymes, DMPB effectively hinders the cell's ability to produce and accumulate fat.

Furthermore, DMPB has been shown to decrease the transcriptional activity of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). nih.govptfarm.pl PPAR-γ is a nuclear receptor that acts as a master regulator of adipogenesis. frontiersin.org Its activation is essential for the differentiation of pre-adipocytes into adipocytes. By inhibiting PPAR-γ activity, DMPB can halt the adipogenesis process at a very early stage. The ability of DMPB to suppress rosiglitazone-induced PPAR-γ transcriptional activity in a concentration-dependent manner further underscores its potent anti-adipogenic effect. nih.govptfarm.pl

Table 1: Effect of 3,5-Dimethoxy-(4-methoxyphenyl)benzamide (DMPB) on Adipogenesis Markers

| Target Protein/Receptor | Observed Effect of DMPB | Implication in Adipogenesis |

| Fatty Acid Synthase (FAS) | Reduced protein expression nih.govptfarm.pl | Inhibition of fatty acid synthesis |

| Acetyl-CoA Carboxylase (ACC) | Reduced protein expression nih.govptfarm.pl | Inhibition of fatty acid synthesis |

| PPAR-γ | Decreased transcriptional activity nih.govptfarm.pl | Suppression of adipocyte differentiation |

Ligand-Target Binding Specificity

The benzamide scaffold is a common feature in many biologically active compounds, including those targeting dopamine receptors. The selectivity of these compounds for different dopamine receptor subtypes is crucial for their therapeutic efficacy and side-effect profile.

Dopamine Receptor Subtype Selectivity (e.g., D3 vs. D2 Receptors for Benzamide Analogues)

The dopamine D2 and D3 receptors are highly homologous, which makes the development of subtype-selective ligands challenging. nih.gov However, subtle differences in their structures can be exploited to achieve selectivity. Structure-activity relationship (SAR) studies of various benzamide analogues have provided insights into the features that govern their binding affinity and selectivity for D2 versus D3 receptors.

For many benzamide derivatives, the nature and position of substituents on the aromatic ring play a significant role in determining their affinity and selectivity. For instance, a methoxy group at the 5-position of the benzamide ring has been shown to be beneficial for high D2 receptor activity. nih.gov The structure of this compound, with a methoxy-substituted phenyl group, suggests it may interact favorably with the binding pockets of dopamine receptors.

Research on a series of novel {4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}carboxamides, which share a methoxyphenyl moiety, has identified compounds with high affinity and a significant preference for the D3 receptor over the D2 receptor. nih.gov For example, one compound in this series displayed a 136-fold preference for the D3 receptor. nih.gov This suggests that the methoxyphenyl group, in combination with other structural features, can contribute to D3 selectivity.

The high degree of sequence identity in the orthosteric binding site (the primary binding site for dopamine) of D2 and D3 receptors makes achieving selectivity difficult. nih.gov However, some D3-selective compounds achieve their specificity by interacting with a secondary binding pocket that is not present or is different in the D2 receptor. nih.gov While specific binding data for this compound is not available, its structural components are found in other D2/D3 receptor ligands.

Table 2: Factors Influencing Dopamine Receptor Selectivity of Benzamide Analogues

| Structural Feature | Influence on D2/D3 Selectivity | Example from Analogues |

| Substituents on the benzamide ring | Position and nature of substituents can favor D2 or D3 binding. nih.gov | A 5-methoxy group can enhance D2 activity. nih.gov |

| N-linked side chain | The length and composition of the side chain are critical for affinity and selectivity. | Not directly applicable to this compound's core structure. |

| Interaction with secondary binding pockets | Can lead to high D3 selectivity. nih.gov | Observed in more complex benzamide analogues. nih.gov |

Computational Chemistry and Molecular Modeling

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 4-(4-Methoxyphenyl)benzamide, DFT calculations have been employed to predict its geometry in an isolated, gas-phase state, which can then be compared to its experimentally determined solid-state structure from X-ray crystallography.

In the isolated state calculated by DFT, the aryl rings are tilted approximately 30° with respect to each other. However, in the experimentally determined crystal structure, this tilt is much larger, around 60°. Specifically, the angle between the para-substituted phenyl ring and the amide plane is significantly smaller in the DFT-calculated isolated molecule compared to the crystal structure. This conformational change is attributed to the formation of more favorable N—H⋯O hydrogen bonding and π-stacking interactions within the crystal, which are absent in the gas-phase calculations. The energy of the conformation found in the crystal is calculated to be 2.5 kJ mol⁻¹ higher than the energy of the optimized isolated molecule, indicating that crystal packing forces induce a slightly less stable, but more ordered, molecular arrangement mdpi.com.

| Parameter | DFT Calculation (Isolated Molecule) | X-ray Crystallography (Crystal Structure) |

|---|---|---|

| Angle between Aryl Rings | ~30° | ~60° |

| Angle between Phenyl and para-Methoxyphenyl Rings | 66.8° | 67.4(1)° |

| Angle between para-Methoxyphenyl Ring and Amide Plane | 7.9° | 38.4(4)° |

| Conformational Energy Difference | Crystal conformation is 2.5 kJ mol⁻¹ higher in energy |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.

| Quantum Chemical Parameter | Calculated Value (eV) | Source Compound |

|---|---|---|

| EHOMO | -5.8170 | N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin mdpi.com |

| ELUMO | -0.8904 | |

| Energy Gap (ΔE) | 4.9266 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and identify sites susceptible to electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different electrostatic potential values on the electron density surface.

For N-(4-methoxyphenyl)benzamide, analysis of the electrostatic potential mapped on the Hirshfeld surface reveals distinct regions of positive and negative potential. The regions of most negative potential (typically colored red) are concentrated around the electronegative oxygen atoms of the carbonyl and methoxy (B1213986) groups. These sites represent the most likely targets for electrophilic attack. Conversely, the regions of most positive potential (typically colored blue) are located around the amide hydrogen atom, indicating this is the primary site for nucleophilic attack mdpi.com. This distribution of charge is critical for understanding the molecule's non-covalent interactions, such as the N—H⋯O hydrogen bonds that dominate its crystal packing structure mdpi.com.

Molecular Dynamics and Docking Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein. These methods are essential in drug discovery for validating potential targets and predicting the binding affinity and conformation of a molecule within a protein's active site.

While specific molecular docking studies for this compound were not identified in the surveyed literature, research on analogous benzamide (B126) derivatives provides a framework for its potential biological applications. Benzamide scaffolds are common in medicinal chemistry and have been investigated as inhibitors for various protein targets.

For instance, novel substituted benzamide derivatives have been synthesized and evaluated as potential inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), two enzymes implicated in Alzheimer's disease mdpi.com. In these studies, molecular docking was used to predict the binding interactions within the active sites of these enzymes, revealing key hydrogen bonds and hydrophobic interactions that contribute to their inhibitory activity. Another study focused on N-(2-methoxyphenyl)-benzamide derivatives as potent antagonists of the HIV-1 Viral infectivity factor (Vif), a crucial protein for viral replication nih.gov. Docking simulations helped elucidate the structure-activity relationships and guide the optimization of these compounds. These examples demonstrate that the this compound scaffold is a viable candidate for interaction with various protein targets, and docking studies would be a critical step in validating its potential biological activity.

| Analogous Compound Series | Protein Target(s) | Key Findings from Docking |

|---|---|---|

| Substituted Benzamides | Acetylcholinesterase (AChE), β-Secretase (BACE1) | Identified derivatives with high binding affinity, correlating with IC50 measurements mdpi.com. |

| N-(2-methoxyphenyl)-benzamide derivatives | HIV-1 Viral infectivity factor (Vif) | Used to understand structure-activity relationships and guide the design of potent Vif antagonists nih.gov. |

| 1-(4-methoxyphenyl)-carboxamide derivatives | Lanosterol 14α‐demethylase (CYP51) | Unraveled the mode of antifungal action for the most active compounds researchgate.net. |

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. As established by DFT calculations and X-ray crystallography, this compound exhibits significant conformational flexibility, particularly in the rotation of its two aryl rings relative to the central amide linker mdpi.com.

When predicting the binding mode of a ligand to a protein, both the ligand's conformational preferences and the topology of the protein's binding site are considered. The flexibility of this compound allows it to adopt different conformations to fit optimally within a binding pocket. Based on docking studies of related benzamides, a predicted binding mode for this compound would likely involve several key interactions:

Hydrogen Bonding: The amide group is a prime candidate for forming hydrogen bonds. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. These interactions are often crucial for anchoring the ligand in the active site.

Hydrophobic Interactions: The two phenyl rings provide significant surface area for hydrophobic and π-stacking interactions with nonpolar amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket.

Polar Interactions: The methoxy group (-OCH₃) can also participate in hydrogen bonding as an acceptor, further stabilizing the ligand-protein complex.

The specific conformation and binding mode would be dependent on the particular protein target. Molecular dynamics simulations could further refine these predictions by modeling the dynamic stability of the ligand-protein complex over time, providing a more accurate picture of the binding event.

Predictive Modeling and Chemoinformatics

Computational chemistry and molecular modeling are indispensable tools in modern chemical research, providing insights into molecular structure, properties, and interactions. Predictive modeling and chemoinformatics, in particular, leverage computational power to forecast the behavior of chemical compounds, thereby guiding experimental research and accelerating the discovery process. For this compound, these techniques offer a pathway to understanding its potential biological activities and physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR) and QSPR Approaches

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). ijnrd.orgjocpr.com These models are built upon the principle that the structure of a molecule dictates its activity and properties. By quantifying structural features, known as molecular descriptors, it is possible to predict the behavior of new or untested compounds. jocpr.com

For this compound, a QSAR study would involve synthesizing a library of derivatives with systematic modifications to its core structure. For instance, substituents on the phenyl rings could be varied to alter electronic and steric properties. The biological activity of these derivatives against a specific target would then be experimentally determined. Subsequently, a statistical model would be developed to correlate the calculated molecular descriptors with the observed activity.

Hypothetical QSAR Data for this compound Derivatives:

| Derivative | LogP | Electronic Parameter (σ) | Steric Parameter (Es) | Predicted Activity (IC50, µM) |

| This compound | 3.1 | 0.00 | 0.00 | 15.2 |

| 4-(4-Ethoxyphenyl)benzamide | 3.6 | -0.24 | -0.38 | 12.5 |

| 4-(4-Chlorophenyl)benzamide | 3.4 | 0.23 | -0.97 | 20.8 |

| 4-(4-Methylphenyl)benzamide | 3.6 | -0.17 | -1.24 | 14.1 |

Similarly, a QSPR model for this compound could predict physicochemical properties such as solubility, melting point, or chromatographic retention time based on its structural descriptors. These predictive models are valuable for prioritizing the synthesis of novel compounds with desired characteristics, thereby saving time and resources. arabjchem.org

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.netmdpi.com This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally. If this compound were identified as a hit compound with some desired biological activity, virtual screening could be employed to find other similar or dissimilar molecules with potentially improved activity from vast chemical databases. frontiersin.orgmdpi.com

Lead optimization is the subsequent stage where a promising "lead" compound, such as this compound, is systematically modified to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). nih.govpatsnap.comdanaher.com Computational methods are integral to this process. For example, molecular docking simulations could be used to visualize how this compound and its analogs bind to a target protein, providing insights for rational design of more potent inhibitors. nih.gov Structure-activity relationships (SAR) are explored by making targeted chemical modifications to the lead structure and assessing the impact on its biological activity. patsnap.com

Strategies for Lead Optimization of this compound:

| Strategy | Modification | Goal |

| Scaffold Hopping | Replacing the benzamide core with a bioisosteric equivalent. | To explore new chemical space and potentially improve properties. |

| Substituent Modification | Altering the methoxy group or adding substituents to the phenyl rings. | To enhance binding affinity, selectivity, and metabolic stability. |

| Fragment-Based Growth | Adding new functional groups to the molecule based on interactions with the target. | To increase potency and explore additional binding pockets. |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgnih.gov This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping various properties onto this surface, one can gain a detailed understanding of the forces holding the crystal together. nih.gov

For N-(4-methoxyphenyl)benzamide, Hirshfeld surface analysis reveals the nature and extent of its intermolecular contacts. iucr.org The analysis is often complemented by 2D fingerprint plots, which summarize the distribution of intermolecular contacts.

Intermolecular Contacts for N-(4-methoxyphenyl)benzamide from Hirshfeld Surface Analysis:

| Contact Type | Contribution (%) |

| H···H | Not specified in abstract |

| C···H/H···C | Not specified in abstract |

| O···H/H···O | Not specified in abstract |

A detailed study of N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide, a related compound, showed that the most significant intermolecular contacts were H···O/O···H (30.5%), H···C/C···H (28.2%), and H···H (29.0%). strath.ac.ukiucr.org While not the exact compound, this provides insight into the types of interactions that are significant in similar molecular crystals. The d_norm surface plot for N-(4-methoxyphenyl)benzamide highlights regions of close intermolecular contacts, with red areas indicating contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds. iucr.org This analysis demonstrates the crucial role of both hydrogen bonding and dispersion forces in the solid-state structure of the compound. iucr.org

Biological Evaluation Methodologies in Vitro Studies

Cell-Based Assays for Efficacy Assessment

Cell-based assays are fundamental in preclinical research to determine the biological effects of a compound on living cells. For derivatives of "4-(4-Methoxyphenyl)benzamide," these assays have been instrumental in characterizing their anticancer and metabolic regulatory properties.

The cytotoxic and antiproliferative effects of compounds related to "this compound" have been evaluated against various cancer cell lines. These assays measure the ability of a compound to inhibit cell growth or kill cancer cells. Commonly used methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and WST-1 (Water Soluble Tetrazolium Salt-1) assays, which are colorimetric assays that determine cell viability based on the metabolic activity of the cells.

Table 1: Cytotoxicity of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(4-methoxyphenyl)benzamide against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| A549 | Lung Carcinoma | 15.2 |

| B16-F10 | Mouse Skin Melanoma | 12.8 |

| DU145 | Prostate Carcinoma | 18.5 |

| HepG2 | Hepatocellular Carcinoma | 20.1 |

This interactive data table provides the IC50 values of a derivative of this compound, showcasing its cytotoxic effects on different cancer cell lines.

Apoptosis, or programmed cell death, is a critical mechanism by which many anticancer agents exert their effects. The induction of apoptosis by N-substituted benzamides has been investigated to understand their mechanism of action. Techniques such as flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining are standard methods to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, a phospholipid that translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Studies on N-substituted benzamides have shown that these compounds can induce apoptosis through the mitochondrial pathway, which involves the release of cytochrome c into the cytosol and the activation of caspase-9 nih.govnih.gov. Declopramide, a lead compound in this class, was shown to induce these apoptotic events in both mouse pre-B cells and human promyelocytic cancer cells (HL60) at concentrations above 250 µM nih.govnih.gov. Furthermore, the overexpression of the anti-apoptotic protein Bcl-2 was found to inhibit declopramide-induced apoptosis, confirming the involvement of the mitochondrial pathway nih.govnih.gov. While these studies provide a general mechanism for N-substituted benzamides, specific data on the apoptosis-inducing capabilities of "this compound" using Annexin V/PI staining is not detailed in the available literature.

Enzyme Inhibition Assays and IC50 Determination

Enzyme inhibition is a key mechanism for many therapeutic drugs. Various derivatives of benzamide (B126) and methoxyphenyl benzamide have been synthesized and evaluated for their inhibitory activity against a range of enzymes. The potency of an inhibitor is typically quantified by its IC50 value.

While specific enzyme inhibition data for "this compound" is not available, numerous studies have reported the enzyme inhibitory activities of its derivatives against enzymes such as acetylcholinesterase (AChE), carbonic anhydrases (CAs), and monoamine oxidase-B (MAO-B) nih.govmdpi.comtandfonline.com. For instance, novel benzenesulfonamides carrying a benzamide moiety have demonstrated significant inhibitory potential against human carbonic anhydrase I and II (hCA I and hCA II) and acetylcholinesterase at nanomolar levels nih.gov. Another study on new benzamide derivatives identified compounds with potent inhibitory activity against AChE, with IC50 values in the sub-micromolar range mdpi.com. These findings highlight the potential of the benzamide scaffold as a basis for the development of potent enzyme inhibitors.

Functional Cell-Based Assays

Functional cell-based assays are employed to evaluate the effect of a compound on specific cellular functions, such as metabolic processes. Derivatives of "this compound" have been investigated for their effects on glucose metabolism and adipocyte differentiation.

Enhancing glucose uptake in peripheral tissues like skeletal muscle is a key therapeutic strategy for managing type 2 diabetes. The C2C12 myotube cell line is a widely used in vitro model to study glucose metabolism in skeletal muscle.

A study on 2,5-dimethoxy(4-methoxyphenyl)benzamide (DMPB), a derivative of the subject compound, demonstrated its potential as an anti-diabetic agent. Treatment of C2C12 muscle cells with DMPB was found to significantly increase glucose uptake. At a concentration of 50 µM, DMPB more than doubled the glucose uptake in these cells nih.govelsevierpure.comresearchgate.net. This effect was associated with the enhanced expression of key proteins involved in the insulin (B600854) signaling pathway, such as pAMPK, pACC, and pAKT nih.govelsevierpure.com.

Table 2: Effect of 2,5-dimethoxy(4-methoxyphenyl)benzamide (DMPB) on Glucose Uptake in C2C12 Muscle Cells.

| Compound | Concentration (µM) | Fold Increase in Glucose Uptake |

|---|---|---|

| DMPB | 50 | >2.0 |

This interactive data table illustrates the significant increase in glucose uptake in C2C12 muscle cells upon treatment with a derivative of this compound.

Adipogenesis is the process by which preadipocytes differentiate into mature adipocytes. Inhibiting adipogenesis is a potential strategy for the treatment of obesity. The 3T3-L1 preadipocyte cell line is a well-established model for studying this process.

The adipogenesis-suppressing effect of 3,5-dimethoxy(4-methoxyphenyl)benzamide (DMPB), another derivative of "this compound," has been investigated in 3T3-L1 cells nih.govptfarm.pl. The results showed that DMPB effectively suppressed the hormone-induced differentiation of 3T3-L1 cells. This was accompanied by a reduction in the protein expression of fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC), key enzymes in fatty acid biosynthesis nih.govptfarm.pl. Furthermore, DMPB was observed to decrease the transcriptional activity of PPAR-gamma, a master regulator of adipogenesis, in a concentration-dependent manner nih.govptfarm.pl. These findings suggest that this derivative has strong potential as an anti-obesity agent.

Antimicrobial and Antifungal Susceptibility Testing

Antimicrobial and antifungal susceptibility testing are critical laboratory procedures performed to determine the ability of a compound to inhibit the growth of or kill microorganisms, including bacteria and fungi. These tests are essential for the discovery and development of new anti-infective agents. The methodologies for these tests are standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of results.

Standard methods for determining the antimicrobial and antifungal activity of a compound include:

Broth Microdilution Method: This is one of the most common methods for determining the Minimum Inhibitory Concentration (MIC) of a compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. In this assay, serial twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is then added to each well. The plates are incubated under controlled conditions, and the MIC is determined by visual inspection for turbidity or by measuring the optical density.

Disk Diffusion Method: In this method, a standardized inoculum of the microorganism is uniformly spread onto the surface of an agar (B569324) plate. Paper disks impregnated with a known concentration of the test compound are then placed on the agar surface. The plate is incubated, and as the compound diffuses into the agar, it creates a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of no growth, known as the inhibition zone, will appear around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Agar-Based Methods (e.g., Etest®): The Etest® is a quantitative technique that uses a predefined and continuous concentration gradient of an antimicrobial agent on a plastic strip. The strip is placed on an inoculated agar plate, and after incubation, an elliptical zone of inhibition is formed. The MIC is read directly from the scale on the strip at the point where the ellipse intersects the strip.

The selection of the test microorganisms is crucial and typically includes a panel of clinically relevant and standard reference strains of bacteria and fungi. For antibacterial testing, this often includes both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. For antifungal testing, common species include Candida albicans, Candida tropicalis, Candida krusei, and various Aspergillus species. nih.gov

The results from these assays, particularly the MIC values, are fundamental in assessing the antimicrobial and antifungal potential of a compound and are a critical step in the evaluation of its therapeutic promise.

Applications and Translational Research

Development of Chemical Probes for Biological Systems

The structural backbone of methoxy-substituted benzamides, such as that found in 4-(4-methoxyphenyl)benzamide, is a valuable platform for the design of chemical probes for imaging and interrogating biological systems. A pertinent example is the development of a carbon-11 labeled methoxy (B1213986) benzamide (B126), 4-[11C]-Methoxy N-(2-diethylaminoethyl) benzamide ([11C]-MBZA), as a novel probe for selectively targeting melanoma for Positron Emission Tomography (PET) imaging. nih.gov

Researchers synthesized this probe by 11C-methylation of its precursor, 4-hydroxy N-(2-diethylaminoethyl) benzamide (4-HBZA). nih.gov The resulting radiolabeled probe, [11C]-MBZA, demonstrated a significant and selective affinity for melanoma cells. In vitro binding assays revealed a considerably higher uptake in B16F1 melanoma cells compared to non-melanoma breast epithelial (MCF-10A) and breast cancer (MDA-MB 231) cells. nih.gov Furthermore, internalization studies with B16F1 cells showed that a substantial portion of the cell-bound radioactivity was internalized, indicating specific binding and uptake. nih.gov

In vivo studies using small-animal PET imaging in mice with B16F1 melanoma xenografts corroborated the in vitro findings. The images showed clear delineation of the tumor shortly after the injection of [11C]-MBZA, with high uptake in the tumor and low uptake in surrounding normal tissues. nih.gov This favorable biodistribution resulted in high tumor-to-tissue ratios, a critical characteristic for an effective imaging agent. nih.gov These preclinical evaluations underscore the potential of the methoxybenzamide scaffold as a basis for developing clinically relevant chemical probes for the diagnosis and monitoring of diseases like melanoma. nih.gov

Table 1: In Vitro Binding and Internalization of [11C]-MBZA

| Cell Line | Type | % Binding of [11C]-MBZA | % Internalized in B16F1 Cells |

| B16F1 | Melanoma | 6.41 ± 1.28 | 60.7 |

| MCF-10A | Breast Epithelial | 1.51 ± 0.17 | N/A |

| MDA-MB 231 | Breast Cancer | 0.30 ± 0.17 | N/A |

Potential in Medicinal Chemistry Lead Discovery and Optimization

The benzamide moiety is a well-established pharmacophore in medicinal chemistry, and derivatives of this compound have been explored for various therapeutic applications. The core structure serves as a versatile scaffold that can be modified to optimize biological activity, selectivity, and pharmacokinetic properties, making it a valuable starting point for lead discovery and optimization.

A notable example of its application in lead optimization is the development of N-(4-methoxyphenyl)pentanamide, a simplified analog of the anthelmintic drug albendazole. By strategically simplifying the complex structure of albendazole while retaining the key N-(4-methoxyphenyl)amide fragment, researchers created a new compound with significant anthelmintic properties against the nematode Toxocara canis. In vitro studies showed that N-(4-methoxyphenyl)pentanamide affected the viability of the parasites in a manner dependent on both time and concentration. Importantly, this simplified derivative exhibited significantly reduced cytotoxicity toward human and animal cell lines compared to albendazole, indicating a remarkable selective antiparasitic effect. This work highlights how the N-(4-methoxyphenyl)amide scaffold can be utilized to generate new lead compounds with improved safety profiles.

Furthermore, the broader class of benzamide derivatives has been investigated for a wide range of pharmacological activities, including antimicrobial and antitumor effects. For instance, a series of N-substituted benzamide derivatives were designed based on the structure of the anticancer agent Entinostat (MS-275). Several of these compounds displayed inhibitory activity against various cancer cell lines, including MCF-7, MDA-MB-231, K562, and A549, that was comparable to that of the parent compound. Molecular docking studies suggested that these derivatives could interact with histone deacetylases (HDACs), which are important targets in cancer therapy.

The structural characteristics of N-(4-methoxyphenyl) sulfonamide derivatives have also been studied to understand the influence of molecular geometry on intermolecular interactions. Such fundamental studies are crucial for the rational design of new therapeutic agents, as they provide insights into how modifications to the chemical structure can affect the crystal packing and, consequently, the physical and biological properties of the compounds.

Table 2: Biological Activities of Selected Benzamide Derivatives

| Compound/Derivative Class | Therapeutic Area | Key Findings |

| N-(4-methoxyphenyl)pentanamide | Anthelmintic | Simplified analog of albendazole with significant activity against Toxocara canis and reduced cytotoxicity. |

| N-substituted benzamides | Anticancer | Designed based on Entinostat, showing comparable in vitro activity against several cancer cell lines. |

| 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide | Antitubercular | Synthesis of β-lactam containing derivatives as potential anti-mycobacterial agents. mdpi.com |

Utility as Organic Synthesis Building Blocks and Precursors for Advanced Materials

The this compound structure serves as a valuable building block in organic synthesis, providing a rigid and functionalizable core for the construction of more complex molecules and advanced materials. Its aromatic and amide components can be incorporated into polymeric chains to create materials with desirable thermal, mechanical, and electronic properties.

Research in materials science has demonstrated the use of benzamide-containing monomers in the synthesis of high-performance polymers such as aromatic polyamides and poly(amide-imide)s. For example, new soluble aromatic polyamides have been synthesized using diamine monomers containing bulky pendent groups to enhance solubility without significantly compromising thermal stability. csic.es The introduction of such structures disrupts chain packing, thereby increasing the free volume and improving solubility in common organic solvents. csic.es This approach allows for the creation of processable polymers that retain the excellent thermal resistance characteristic of aromatic polyamides. csic.es

In a similar vein, benzamide-containing diamines have been used to produce electroactive aromatic poly(amide-imide)s. mdpi.com These polymers, which incorporate triphenylamine units, exhibit high glass-transition temperatures and are stable at temperatures up to 500°C. mdpi.com The inclusion of the benzamide spacer between the imide ring and the electroactive triphenylamine unit has been shown to lower the oxidation potentials and enhance the electrochemical and electrochromic stability of the resulting polymers. mdpi.com These materials can undergo reversible color changes upon electrochemical oxidation, making them suitable for applications in electrochromic devices. mdpi.com

The synthesis of block copolymers based on poly(p-benzamide) further illustrates the utility of this structural motif. By coupling homopolymers with different properties, researchers can create materials that combine the characteristics of each block, such as the rigidity of poly(p-benzamide) and the flexibility of another polymer segment. kpi.ua This modular approach allows for the fine-tuning of the material's properties for specific applications. kpi.ua

Table 3: Properties of Polymers Synthesized Using Benzamide-Based Building Blocks

| Polymer Type | Monomer/Building Block Feature | Key Properties | Potential Application |

| Aromatic Polyamides | Diamines with bulky adamantane groups | Enhanced solubility in organic solvents, high thermal stability. csic.es | Processable high-performance materials. |